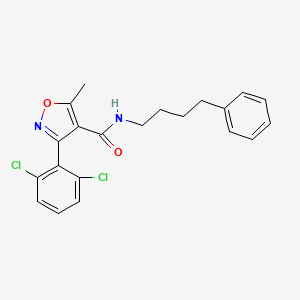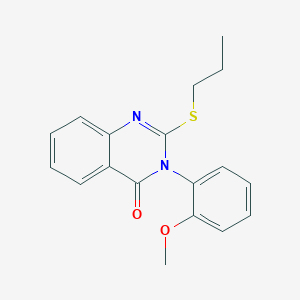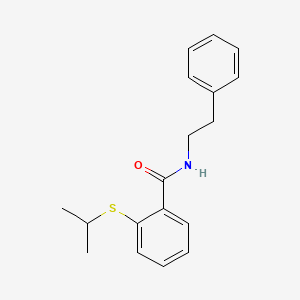![molecular formula C13H19BrN2OS B4674920 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Descripción general
Descripción
2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a hydrobromide salt of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole, which is a potent and selective antagonist of the P2X7 receptor.
Mecanismo De Acción
The mechanism of action of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is related to its ability to selectively block the P2X7 receptor. This receptor is involved in the regulation of inflammatory and immune responses, as well as in the modulation of synaptic transmission in the central nervous system. By blocking this receptor, 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide can reduce inflammation, pain, and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide have been extensively studied in various animal models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of microglia and astrocytes in the brain. It has also been shown to reduce pain and neuronal damage in animal models of neuropathic pain and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide for lab experiments is its high potency and selectivity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are several future directions for research on 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide. One area of interest is the potential use of this compound in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of various cancer cell lines. Another area of interest is the role of this compound in the regulation of synaptic transmission and plasticity in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Aplicaciones Científicas De Investigación
2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of disease. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.BrH/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13;/h3-6H,2,7-10H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQTXQVWDBBXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSC2=NCCN2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)



![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)
![3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4674925.png)
